molecular formula C16H20ClF2N3O B12269129 5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine

5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine

Cat. No.: B12269129
M. Wt: 343.80 g/mol
InChI Key: SEWHIAFTGVRXSV-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4,4-difluoropiperidine with a suitable acylating agent to form the intermediate 4,4-difluoropiperidine-1-carbonyl compound. This intermediate is then reacted with 5-chloro-2-pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H20ClF2N3O

Molecular Weight

343.80 g/mol

IUPAC Name

[1-(5-chloropyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C16H20ClF2N3O/c17-13-1-2-14(20-11-13)21-7-3-12(4-8-21)15(23)22-9-5-16(18,19)6-10-22/h1-2,11-12H,3-10H2

InChI Key

SEWHIAFTGVRXSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=C(C=C3)Cl

Origin of Product

United States

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